N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine
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Overview
Description
N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine is a complex organic compound with a molecular formula of C12H14N2O5S2 This compound features a benzothiazepine ring, which is a seven-membered heterocyclic structure containing both nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine typically involves multi-step organic reactions One common method starts with the preparation of the benzothiazepine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the coupling of the sulfonylated benzothiazepine with beta-alanine using peptide coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid
- 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride
- 2,3,4,5,6-Pentafluoroanilino (oxo)acetic acid .
Uniqueness
N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and beta-alanine moiety distinguishes it from other benzothiazepine derivatives, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-8-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S2/c15-11-4-6-20-10-7-8(1-2-9(10)14-11)21(18,19)13-5-3-12(16)17/h1-2,7,13H,3-6H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSJLVHDKDEGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CC(=C2)S(=O)(=O)NCCC(=O)O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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